亚硝酸异戊酯-15N

描述

Synthesis Analysis

Isoamyl nitrite-15N can be synthesized through various chemical processes. A notable method involves the esterification of methanol by aqueous H15NO2, which is simple, efficient, and yields analytically pure CH3O15NO (Magalhães & Chalk, 1986). This process is indicative of the broader methods applied to synthesize nitrite compounds with isotopic labeling, providing a groundwork for further chemical and isotopic studies.

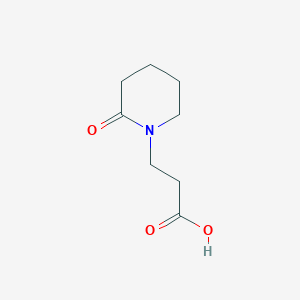

Molecular Structure Analysis

The molecular structure of isoamyl nitrite-15N is significant for understanding its reactivity and interactions in various environments. While specific studies on the molecular structure analysis of isoamyl nitrite-15N are scarce, the general structural insights can be derived from isotopic analysis and molecular behavior in related studies. For example, the isotopic composition of nitrous oxide suggests intricate mechanisms of nitrogen cycling that can be related to the structural dynamics of nitrite compounds (Garber & Hollocher, 1982).

Chemical Reactions and Properties

Isoamyl nitrite undergoes various chemical reactions, one of which involves its degradation in ampuls, leading to the production of nitrogen, nitrous oxide, carbon dioxide, and traces of nitric oxide and carbon monoxide. This degradation is autocatalytic with a significant influence from temperature, oxygen, and other factors (Yunker, Szulczewski, & Higuchi, 1958). Such reactions are crucial for understanding the stability and storage conditions of isoamyl nitrite-15N.

Physical Properties Analysis

The physical properties of isoamyl nitrite, including its stability and degradation kinetics, are essential for its handling and application in research and industrial processes. The autocatalytic degradation process, influenced by various factors, highlights the compound's physical stability under different conditions.

Chemical Properties Analysis

Isoamyl nitrite's chemical properties, especially its reactivity towards oxidation and its role in catalyzing specific reactions, are noteworthy. For instance, isoamyl nitrite has been used to catalyze the selective oxidation of benzyl alcohol to benzyl aldehyde, demonstrating its utility in synthetic chemistry applications (Xuebin et al., 2010).

科学研究应用

药用和法医学应用: 亚硝酸异戊酯在治疗上用于心脏性心绞痛,也是氰化物中毒的解毒剂。然而,它也因其欣快特性而被滥用。一项研究开发了一种使用流动注射分析系统测定亚硝酸异戊酯的简单、快速且灵敏的方法。该方法对于药学和法医学研究具有重要意义 (岸川等人,2014).

环境监测: 一种用于测定受污染水体和土壤中亚硝酸盐超痕量浓度的方法涉及使用异戊醇,这对于环境监测和污染研究具有重要意义 (Chaube 等人,1984).

化学反应中的催化: 亚硝酸异戊酯已被用作苯甲醇选择性氧化为苯甲醛的催化剂,证明了其在化学合成和反应中的用途 (沈学斌等人,2010).

微生物学中的示踪剂研究: 15 氮示踪剂研究,如对铜绿假单胞菌进行的研究,使用同位素变体(如亚硝酸异戊酯-15N)来了解微生物过程,特别是亚硝酸盐厌氧还原为氮气 (圣约翰和霍洛切,1977).

生物地球化学循环中的同位素分析: 亚硝酸盐中氮和氧的同位素分析可以通过用某些细菌处理样品来进行,这种方法在水生环境中氮循环的研究中很有用 (Böhlke 等人,2007).

硝酸盐和亚硝酸盐污染的研究: 商业 15 氮 (15N) N2 气体库存中 15N 富集的铵、硝酸盐/亚硝酸盐和一氧化二氮的污染研究强调了确保同位素研究中纯度的重要性,特别是在 N2 固定速率测定中 (Dabundo 等人,2014).

血管和血流动力学研究: 亚硝酸异戊酯的药理作用已与硝化甘油等有机硝酸盐进行了比较,为其在血管和血流动力学研究中的不同作用提供了见解 (Bauer 等人,1997).

作用机制

Target of Action

Isoamyl nitrite-15N, also known as 15N Labeled isoamyl nitrite or Isopentyl nitrite-15N , primarily targets the Atrial natriuretic peptide receptor 1 . This receptor plays a crucial role in the regulation of blood pressure and volume by promoting natriuresis, diuresis, and vasodilation .

Mode of Action

Isoamyl nitrite-15N acts as an agonist to the Atrial natriuretic peptide receptor 1 . Its antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output due to peripheral vasodilation . It is a source of nitric oxide, which signals for relaxation of the involuntary muscles .

Biochemical Pathways

Isoamyl nitrite-15N is involved in the nitric oxide signaling pathway. Nitric oxide is a potent vasodilator that expands blood vessels, resulting in the lowering of blood pressure . Isoamyl nitrite-15N, like other alkyl nitrites, decomposes in the presence of base to give nitrite salts and the isoamyl alcohol .

Pharmacokinetics

The vapors of Isoamyl nitrite-15N are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . .

Result of Action

The primary result of Isoamyl nitrite-15N’s action is the rapid relief of angina pectoris . It lowers blood pressure and causes relaxation of involuntary muscles, especially the blood vessel walls . Adverse effects related to this pharmacological activity include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of the anal sphincter .

Action Environment

The action of Isoamyl nitrite-15N can be influenced by environmental factors such as temperature and pH. For instance, it has a boiling point of 99 °C and a density of 0.879 g/mL at 25 °C . It is classified as a flammable liquid with a flash point of -20.00 °C . Therefore, it should be stored in a well-ventilated place, kept cool, and handled with care to prevent exposure to heat, sparks, open flames, or hot surfaces .

安全和危害

属性

IUPAC Name |

3-methylbutyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXIOWLTKNBAP-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

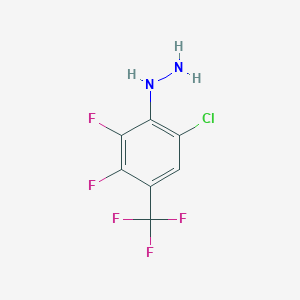

Canonical SMILES |

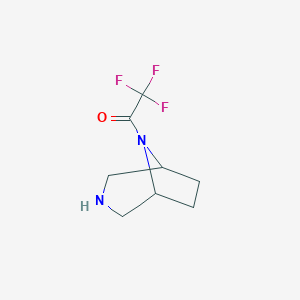

CC(C)CCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCO[15N]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480167 | |

| Record name | Isoamyl nitrite-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoamyl nitrite-15N | |

CAS RN |

120670-20-4 | |

| Record name | Isoamyl nitrite-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120670-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)